molecular formula C12H16N4O B1488845 3-Azido-1-(2-ethoxybenzyl)azetidine CAS No. 2098079-21-9

3-Azido-1-(2-ethoxybenzyl)azetidine

Cat. No.: B1488845
CAS No.: 2098079-21-9
M. Wt: 232.28 g/mol
InChI Key: YBXJMFUGOBJSFD-UHFFFAOYSA-N
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Description

3-Azido-1-(2-ethoxybenzyl)azetidine (CAS 2098079-21-9) is a specialized azetidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H16N4O and a molecular weight of 232.28, serves as a versatile building block for the synthesis of more complex molecules . Its structure features both an azido group and a 2-ethoxybenzyl substituent, making it a valuable intermediate for Click Chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for constructing molecular architectures, developing bioconjugates, and creating chemical probes. The azetidine ring is a key pharmacophore found in compounds with diverse biological activities. The presence of the 2-ethoxybenzyl group is a structural motif often explored to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Azetidine derivatives are recognized for their application in the development of therapeutic agents, as evidenced by their inclusion in patents related to vasoprotective and cardioprotective antidiabetic therapies, highlighting their relevance in pharmaceutical development . Researchers utilize this chemical in interaction studies, retrosynthesis analysis, and as a precursor in the synthesis of potential bioactive molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. It must be handled by qualified personnel in a laboratory setting.

Properties

IUPAC Name

3-azido-1-[(2-ethoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXJMFUGOBJSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via La(OTf)3-Catalyzed Intramolecular Aminolysis of Epoxy Amines

A modern and efficient method for synthesizing azetidines involves the use of lanthanide triflate catalysts, such as La(OTf)3, to promote intramolecular aminolysis of cis-3,4-epoxy amines. This method has been demonstrated to yield azetidines with high regioselectivity and good yields under mild conditions.

  • Procedure: A cis-3,4-epoxy amine precursor is dissolved in 1,2-dichloroethane (DCE) and treated with 5 mol% La(OTf)3 under reflux for approximately 2.5 hours.
  • Workup: After reaction completion, the mixture is cooled, neutralized with saturated aqueous sodium bicarbonate, extracted with dichloromethane, dried, and purified by chromatography.
  • Outcome: This method yields azetidine derivatives with high selectivity (>20:1 azetidine to pyrrolidine) and yields up to 81% for model substrates.
  • Substituent Effects: Various substituents on the amino group, including electron-rich and electron-deficient benzyl groups, alkyl groups, and acid-sensitive protecting groups, are well tolerated, producing the corresponding azetidines in high yields.
  • Limitations: Electron-withdrawing groups adjacent to the epoxide may inhibit the reaction, and competing side reactions such as electrophilic aromatic substitution can reduce yields in some cases.

This approach is highly relevant for synthesizing azetidines bearing 2-ethoxybenzyl substituents, as the benzyl group can be introduced prior to ring closure or be part of the amino substituent in the epoxy amine precursor.

Introduction of the Azido Group by Nucleophilic Substitution

The azido group at the 3-position is typically installed by nucleophilic substitution of a suitable leaving group (e.g., mesylate, tosylate, or halide) with an alkali metal azide such as sodium azide.

  • Typical Conditions: The substrate bearing a leaving group at the 3-position is treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or water at elevated temperatures (~80°C) for extended periods (e.g., 15 hours).
  • Example: Conversion of 3-chloropropylamine derivatives to 3-azidopropylamine analogs proceeds in excellent yields (up to 99%) using sodium azide in aqueous media at 80°C.
  • Workup: After reaction completion, the mixture is basified (e.g., with potassium hydroxide), extracted with an organic solvent such as diethyl ether, and purified.
  • Yield: High yields (typically above 95%) of azido-substituted products are obtained, generally as colorless oils or crystalline solids depending on the compound.

This nucleophilic substitution strategy is applicable to azetidine derivatives where the 3-position bears a suitable leaving group, allowing efficient azide installation.

Protection and Deprotection Strategies

  • The 2-ethoxybenzyl group is often introduced as a protecting or substituent group on the azetidine nitrogen.
  • Deprotection or further functional group transformations are typically conducted under mild basic conditions, such as treatment with ammonia, sodium methoxide, or sodium bicarbonate in methanol.
  • These steps ensure the integrity of the azide functionality while allowing access to the free amine or other derivatives as needed.

Additional Synthetic Details from Patent Literature

  • Improved synthetic routes for 3-aminoazetidines, which serve as key intermediates, have been reported to enhance yield and scope, facilitating subsequent azido substitution.
  • The process often involves careful control of reaction temperature (55-60°C) and reaction time (12 hours or more) to optimize conversion.
  • Workup procedures include extraction with organic solvents (e.g., methylene chloride), drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
  • Hydrogenation steps and salt formation (e.g., hydrochloride salts) may be employed for purification and isolation of intermediates or final products.

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Catalysts Solvents Yield (%) Notes
Azetidine ring formation Intramolecular aminolysis of cis-3,4-epoxy amines, reflux 2.5 h La(OTf)3 (5 mol%) 1,2-Dichloroethane 81 High regioselectivity; tolerant of various substituents
Azido group installation Nucleophilic substitution at 80°C, 15 h Sodium azide DMF or Water >95 Requires suitable leaving group (e.g., mesylate, halide)
Protection/deprotection Base treatment (e.g., ammonia, sodium methoxide) Ammonia, sodium methoxide, NaHCO3 Methanol Variable Mild conditions preserve azide; used for deblocking or modification
Purification Extraction, drying, evaporation MgSO4, Na2SO4 Ether, methylene chloride N/A Standard organic workup and chromatography

Research Findings and Analysis

  • The La(OTf)3-catalyzed intramolecular aminolysis method is a significant advancement for azetidine synthesis, providing a mild, efficient, and selective route to azetidines including those with benzyl substituents such as 2-ethoxybenzyl.
  • The nucleophilic substitution of azide is a well-established, high-yielding reaction, crucial for introducing the azido functionality at the 3-position.
  • The combination of these methods allows for the modular and flexible synthesis of this compound, enabling structural diversity and optimization for pharmaceutical applications.
  • Patent literature confirms the scalability and robustness of these methods, highlighting their industrial relevance.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2-ethoxybenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

3-Azido-1-(2-ethoxybenzyl)azetidine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-(2-ethoxybenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group in the compound can participate in click chemistry reactions, which are highly efficient and selective. This allows for the formation of covalent bonds with various biomolecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

Substituted Benzyl Azetidines

  • This compound’s stability under UV irradiation remains uncharacterized, but its dichlorophenyl group may increase hydrophobicity .
  • Azetidine Derivatives with Benzylideneamino Groups Example: Trans,trans-1-methyl-azetidine (from ) Key Properties: Cyclization products like these lack azido groups but exhibit stereochemical rigidity. Their allylic strain and stereoelectronic effects contrast with the azido-substituted variants, which are more reactive toward ring-opening under redox conditions .

Vinyl Azides

  • 3-Azido-1-phenylpropenone and Derivatives Examples: 3-Azido-1-(4-methoxyphenyl)propenone, 3-Azido-1-(4-chlorophenyl)propenone Key Properties: These vinyl azides undergo UV-induced decomposition to release N₂ gas and form reactive vinyl nitrenes, causing crystal disintegration. In contrast, 3-Azido-1-(2-ethoxybenzyl)azetidine’s azetidine ring may confer greater stability under similar conditions .

Other Heterocycles

  • Azetidin-2-one Derivatives
    • Example : Compounds synthesized from benzimidazole hydrazides ()
    • Key Properties : The ketone group in azetidin-2-one derivatives reduces ring strain compared to azetidines, altering their reactivity in nucleophilic additions. The absence of an azido group limits their utility in photochemical applications .

Mechanistic Insights

  • Redox Properties : Oxidation of this compound lowers the ring-opening energy barrier by 15–20 kcal/mol, making it more susceptible to repair in DNA lesion models. In contrast, reduction promotes ring-opening in azetidines with electron-deficient substituents (e.g., dichlorobenzyl derivatives) .
  • Photochemical Behavior : While vinyl azides decompose explosively under UV light, azetidine-based azides exhibit controlled reactivity, forming stable intermediates for targeted applications .

Q & A

Q. What are the standard synthetic routes for 3-Azido-1-(2-ethoxybenzyl)azetidine, and how are the products characterized?

The synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition reactions. For example, substituting a halogenated azetidine precursor with a 2-ethoxybenzyl group under basic conditions (e.g., K₂CO₃ in DMF) followed by azide introduction via NaN₃ substitution. Characterization employs NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and azide presence, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound?

Due to the azide group’s explosive potential, strict precautions include:

  • Conducting reactions in fume hoods with blast shields.
  • Avoiding contact with heavy metals or strong acids to prevent hazardous byproducts.
  • Using PPE (gloves, goggles) and ensuring emergency protocols (e.g., spill containment, fire suppression) are established. Safety data sheets for analogous azetidine derivatives emphasize these measures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE can systematically vary parameters (temperature, solvent polarity, stoichiometry) to maximize yield and minimize impurities. For instance, a central composite design might optimize reaction temperature (40–80°C) and azide source equivalents (1.2–2.0 mol). Response surface modeling identifies ideal conditions, validated via HPLC purity checks. This approach reduces trial runs by 50% and improves reproducibility .

Q. How should researchers resolve contradictions in reported yields or reactivity across studies?

Discrepancies often arise from differing reaction conditions (e.g., solvent purity, catalyst loading). A meta-analysis comparing protocols can isolate critical variables. For example, if Study A reports 70% yield (DMF, 60°C) and Study B reports 50% (THF, 40°C), replicate both under controlled conditions to identify solvent-dependent kinetics. Cross-validation with in-situ IR spectroscopy can track intermediate formation rates .

Q. What strategies ensure regioselectivity in substitution reactions involving this compound?

Regioselectivity is influenced by steric and electronic factors. For example, bulky nucleophiles favor substitution at the less hindered azetidine position. DFT calculations (e.g., Gaussian software) predict reactive sites by analyzing electron density maps. Experimental validation via X-ray crystallography confirms structural outcomes .

Q. What analytical methods are most effective for impurity profiling of this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities using a C18 column and gradient elution (acetonitrile/water). LC-MS/MS identifies impurities by fragmentation patterns, while NMR (¹H-DEPT) detects trace byproducts like azetidine N-oxides. Pharmacopeial guidelines recommend ≤0.5% for individual impurities and ≤2.0% total .

Q. How can mechanistic studies elucidate the reactivity of the azide group in this compound?

Kinetic isotope effects (KIE) and stopped-flow UV-Vis spectroscopy track azide decomposition pathways. For example, KIE experiments (comparing ¹⁴N vs. ¹⁵N) reveal if bond cleavage is rate-determining. Computational studies (e.g., transition state modeling) further explain reactivity trends, such as susceptibility to Staudinger reactions with phosphines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Azido-1-(2-ethoxybenzyl)azetidine
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3-Azido-1-(2-ethoxybenzyl)azetidine

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